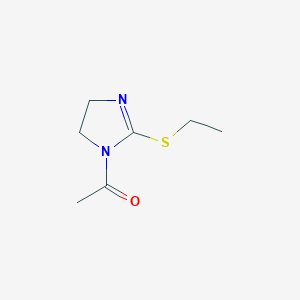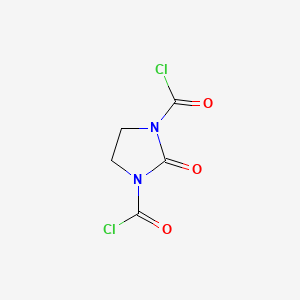![molecular formula C15H13N3O3 B14609455 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid CAS No. 57527-46-5](/img/structure/B14609455.png)
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid is an organic compound with the molecular formula C₁₅H₁₃N₃O₃ It is known for its unique structure, which includes a phenylhydrazinylidene group and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid typically involves the reaction of phenylhydrazine with acetyl chloride to form the phenylhydrazinylidene intermediate. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
作用機序
The mechanism of action of 2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid: Unique due to its specific structure and functional groups.
This compound derivatives: Compounds with similar structures but different substituents on the phenyl or benzoic acid moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
57527-46-5 |
|---|---|
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC名 |
2-[[2-(phenylhydrazinylidene)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O3/c19-14(10-16-18-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(20)21/h1-10,18H,(H,17,19)(H,20,21) |
InChIキー |
JJYMOGJBZMCAQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=CC(=O)NC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

stannane](/img/structure/B14609382.png)
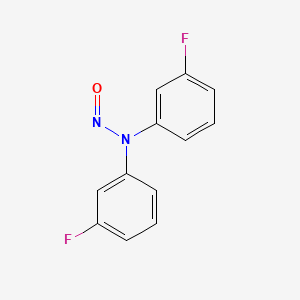
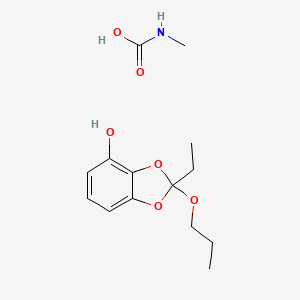
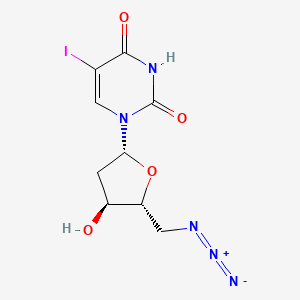
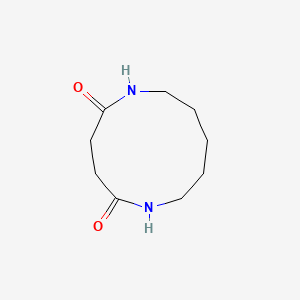
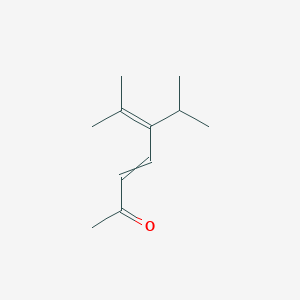
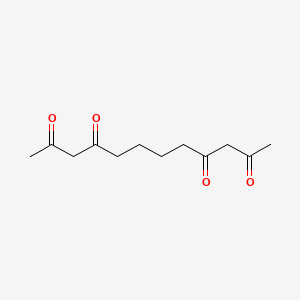
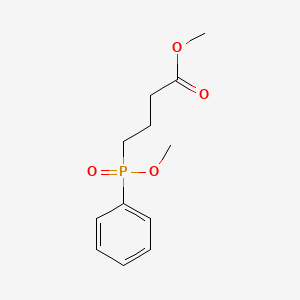
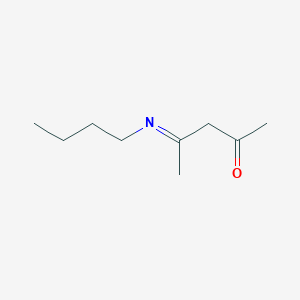
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
